molecular formula C11H8F3N3 B12961391 3-(Trifluoromethyl)quinoline-2-carboximidamide

3-(Trifluoromethyl)quinoline-2-carboximidamide

Cat. No.: B12961391
M. Wt: 239.20 g/mol
InChI Key: IHWCXUWWPPFGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)quinoline-2-carboximidamide is a chemical compound with the molecular formula C11H9ClF3N3. It is known for its unique structure, which includes a trifluoromethyl group attached to a quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)quinoline-2-carboximidamide typically involves the introduction of a trifluoromethyl group to a quinoline precursor. One common method includes the reaction of 3-(trifluoromethyl)aniline with cyanamide under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinoline-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(Trifluoromethyl)quinoline-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)quinoline-2-carboximidamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)quinoline-2-carboxylic acid
  • 3-(Trifluoromethyl)quinoline-2-carboxamide
  • 3-(Trifluoromethyl)quinoline-2-carboxylate

Uniqueness

3-(Trifluoromethyl)quinoline-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F3N3

Molecular Weight

239.20 g/mol

IUPAC Name

3-(trifluoromethyl)quinoline-2-carboximidamide

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)7-5-6-3-1-2-4-8(6)17-9(7)10(15)16/h1-5H,(H3,15,16)

InChI Key

IHWCXUWWPPFGMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=N)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.